4-Fluoro-2-(trifluoromethyl)aniline
Description
Overview of Fluorinated Aniline (B41778) Derivatives in Chemical Science
Fluorinated aniline derivatives are a class of compounds that have found significant utility in both pharmaceutical and industrial chemistry. researchgate.net The incorporation of fluorine into aniline molecules can substantially modify their electronic and biological properties compared to their non-fluorinated counterparts. researchgate.net This makes them valuable intermediates and building blocks for the synthesis of a wide range of more complex molecules.
In medicinal chemistry, these derivatives are crucial for developing new therapeutic agents. nih.govnih.gov Their unique properties are leveraged to enhance the efficacy and pharmacokinetic profiles of drug candidates. nih.gov For instance, fluorinated anilines are used in the synthesis of various heterocyclic compounds, such as quinolines and quinoxalines. ossila.com Beyond pharmaceuticals, they are also used as components in the manufacturing of polymers, sensors, and dyes. researchgate.net
Significance of Trifluoromethyl and Fluoro Substituents in Aromatic Systems
The presence of both a fluoro (–F) and a trifluoromethyl (–CF₃) group on the aniline ring gives 4-Fluoro-2-(trifluoromethyl)aniline its distinct chemical character. These two substituents significantly influence the electronic properties, reactivity, and potential applications of the aromatic system.
The trifluoromethyl group (–CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comtcichemicals.com This feature is critical in the design of organic materials and catalysts. tcichemicals.com The –CF₃ group is also known for its high metabolic stability, stemming from the strength of the carbon-fluorine bond, one of the strongest in organic chemistry. mdpi.com It is often used in drug design as a bioisostere for chlorine or methyl groups to fine-tune the steric and electronic properties of a molecule or to protect a reactive methyl group from metabolic oxidation. wikipedia.org Furthermore, the trifluoromethyl group increases the lipophilicity of a molecule, which can affect its ability to cross biological membranes. mdpi.comnih.gov
The fluoro substituent (–F) , the single fluorine atom, also imparts significant properties. Its small size and high electronegativity can enhance metabolic stability and membrane permeation of drug candidates. nih.gov The addition of fluorine atoms to an aromatic ring can increase its stability. acs.orgnih.gov Depending on its position, a fluorine substituent can have varied effects on the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions. researchgate.net In some cases of electrophilic aromatic substitution, fluorine can even act as an activating substituent. researchgate.netacs.org
Table 2: Influence of Fluoro and Trifluoromethyl Substituents on Aromatic Systems
| Substituent | Key Properties and Effects |
|---|---|
| Trifluoromethyl (–CF₃) | Strong electron-withdrawing nature. mdpi.comtcichemicals.com High metabolic stability. mdpi.com Increases lipophilicity. mdpi.com Used as a bioisostere for methyl or chloro groups. wikipedia.org |
| Fluoro (–F) | Highly electronegative. nih.gov Enhances metabolic stability and membrane permeation. nih.gov Can increase the stability of the aromatic ring. acs.orgnih.gov Influences ring reactivity in substitution reactions. researchgate.netresearchgate.net |
Research Context and Scope for this compound
The specific arrangement of the amino, fluoro, and trifluoromethyl groups on the benzene (B151609) ring makes this compound a compound of interest in synthetic organic chemistry. Its structural features position it as a valuable precursor for creating more elaborate molecules with potential applications in medicinal chemistry and materials science.
Research applications have demonstrated its utility as a reactant. For example, this compound has been used in the preparation of 2-[4-(3-bromophenyl)-7-chloro-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-fluoro-2-(trifluoro-methyl)phenyl]acetamide, a complex heterocyclic compound. sigmaaldrich.com The presence of multiple functional groups on the aniline ring allows for a variety of chemical transformations, making it a versatile building block. The patents associated with this chemical further underscore its relevance in research and development contexts. nih.gov
The research scope for this compound is largely defined by the combined properties of its functional groups. The trifluoromethyl group's ability to enhance metabolic stability and binding affinity, coupled with the fluoro group's influence on electronic properties and permeation, makes this aniline derivative a prime candidate for incorporation into novel pharmaceutical designs and advanced materials. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)aniline | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCQLCWUUBSUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022029 | |
| Record name | alpha,alpha,alpha-4-Tetrafluoro-o-toluidine | |
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Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-39-5 | |
| Record name | 4-Fluoro-2-(trifluoromethyl)aniline | |
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| Record name | alpha,alpha,alpha,4-Tetrafluoro-o-toluidine | |
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| Record name | alpha,alpha,alpha-4-Tetrafluoro-o-toluidine | |
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| Record name | α,α,α,4-tetrafluoro-o-toluidine | |
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| Record name | 4-Fluoro-2-(trifluoromethyl)aniline | |
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Synthetic Methodologies for 4 Fluoro 2 Trifluoromethyl Aniline and Its Advanced Intermediates
Established Synthetic Pathways to 4-Fluoro-2-(trifluoromethyl)aniline
The synthesis of this compound, a key intermediate in the production of pharmaceuticals and agrochemicals, is primarily achieved through multi-step reaction sequences and hydrogenation reduction methods. sigmaaldrich.comchemimpex.com
Multi-step Reaction Sequences for Aromatic Amine Synthesis
The preparation of fluorinated anilines often involves a series of reactions to introduce the desired functional groups onto the aromatic ring. A common strategy begins with a suitable fluorinated benzene (B151609) derivative, which then undergoes nitration, followed by reduction of the nitro group to an amine. This multi-step approach allows for precise control over the substitution pattern of the final product.
The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. libretexts.orgyoutube.com The resulting nitroaromatic compound can then be reduced to the corresponding aniline (B41778).
Hydrogenation Reduction Approaches
Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatic compounds to anilines. youtube.comresearchgate.netfrontiersin.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). youtube.comchemistrysteps.com The reaction is often carried out in a polar solvent like methanol (B129727) or ethanol (B145695). google.com
For instance, 2-trifluoromethylaniline can be synthesized in high yield by the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene using molecular hydrogen in a polar reaction medium. google.com Similarly, the reduction of nitrobenzene (B124822) to aniline can be achieved using a reduced NiGraf metal organic alloy as a catalyst at 35°C in a biphasic water system. chemrxiv.org
Synthesis of Halogenated and Trifluoromethylated Aniline Precursors
The synthesis of the target aniline often relies on the availability of appropriately substituted precursors. These precursors are themselves synthesized through various aromatic chemistry techniques.
Nitration and Halogenation of Fluorinated Aromatics
The introduction of nitro and halogen groups onto fluorinated aromatic rings is a critical step in the synthesis of many aniline precursors. Nitration is typically achieved through electrophilic aromatic substitution using a nitrating mixture (HNO₃/H₂SO₄). libretexts.orgyoutube.comorganicchemistrytutor.com
Halogenation, another key electrophilic aromatic substitution, can be accomplished using elemental halogens (like Br₂ or Cl₂) in the presence of a Lewis acid catalyst. organicchemistrytutor.comyoutube.com However, direct fluorination is often too reactive and difficult to control. libretexts.org Alternative methods, such as the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt, can be used to introduce fluorine. researchgate.net The treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a method for the selective halogenation of anilines. nih.gov
A general route to a halogenated trifluoromethyl aniline involves a three-step reaction: nitration, hydrogenation reduction, and salification, starting from a chloro-trifluoromethylbenzene. google.com
Nucleophilic Aromatic Substitution in Precursor Synthesis
Nucleophilic aromatic substitution (SNAᵣ) is another important strategy for synthesizing precursors. This reaction involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. The presence of electron-withdrawing groups, like nitro or trifluoromethyl groups, ortho or para to the leaving group activates the ring towards nucleophilic attack. nih.gov
For example, 1,2,3,4-tetrafluorobenzene (B1293379) can be converted to 2,3,4-trifluoroaniline (B1293922) through a high-pressure reaction with liquid ammonia (B1221849) in the presence of a solvent and a copper powder catalyst. google.com The synthesis of fluorinated poly(arylthioethers) has been shown to proceed via a concerted nucleophilic aromatic substitution mechanism. nih.gov The fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene is a method used to prepare 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.org
Advanced Synthetic Strategies Utilizing this compound as a Building Block
This compound is a valuable building block in organic synthesis, particularly for the creation of more complex molecules with applications in medicinal chemistry and materials science. sigmaaldrich.comchemimpex.com Its structure, featuring both a fluorine atom and a trifluoromethyl group, allows for the introduction of these moieties into target molecules, which can enhance properties such as metabolic stability and bioavailability. chemimpex.comacs.org
This aniline derivative is used in the preparation of various heterocyclic compounds and other complex organic structures. For example, it was used to synthesize 2-[4-(3-bromophenyl)-7-chloro-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-fluoro-2-(trifluoro-methyl)phenyl]acetamide. sigmaaldrich.com Another derivative, 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, serves as an intermediate in the synthesis of the insecticide broflanilide. chemicalbook.com
Pathways to Bicyclic and Tricyclic Heterocycles
The presence of a fluorine atom on the aniline ring activates it towards nucleophilic aromatic substitution, rendering this compound a suitable precursor for the synthesis of various heterocyclic systems.
Synthesis of Quinoxalines
Quinoxalines are a class of bicyclic heterocycles with a wide range of applications in medicinal chemistry and materials science. The synthesis of quinoxaline (B1680401) derivatives from this compound typically involves the condensation reaction with a 1,2-dicarbonyl compound. The general reaction involves the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In the case of this compound, it would first need to be converted to the corresponding 1,2-diaminobenzene derivative.
While specific examples detailing the synthesis of quinoxalines directly from this compound are not extensively documented in readily available literature, the general approach is well-established. For instance, the reaction of a substituted o-phenylenediamine with a diketone like perfluorobutane-2,3-dione is a known method for producing fluorinated quinoxaline derivatives. rsc.org
A general synthetic route would proceed as follows:
| Reactant 1 | Reactant 2 | Product Structure | General Conditions |
| 1,2-Diamino-4-fluoro-6-(trifluoromethyl)benzene | Glyoxal (B1671930) | 7-Fluoro-9-(trifluoromethyl)quinoxaline | Acid or base catalysis |
| 1,2-Diamino-4-fluoro-6-(trifluoromethyl)benzene | 2,3-Butanedione | 2,3-Dimethyl-7-fluoro-9-(trifluoromethyl)quinoxaline | Reflux in ethanol or acetic acid |
Table 1: Illustrative Synthesis of Quinoxalines
Synthesis of Quinolines
The synthesis of quinolines, another important class of bicyclic heterocycles, can be achieved through several named reactions, including the Combes, Doebner-von Miller, and Friedländer syntheses. The substitution pattern on the aniline precursor significantly influences the regioselectivity of these reactions.
The Combes quinoline (B57606) synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. Studies have shown that the use of chloro- or fluoro-substituted anilines in this reaction directs the cyclization to favor the formation of the 4-CF3 substituted quinoline regioisomer. researchgate.net
The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound, which can be formed in situ, reacting with an aniline in the presence of a Lewis or Brønsted acid. wikipedia.org The reaction with trifluoromethylated substrates has been explored, demonstrating the feasibility of incorporating a CF3 group into the quinoline ring system. nih.gov
The Friedländer synthesis provides a route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.govmdpi.com This method is known for its versatility and has been adapted for various substituted anilines and carbonyl compounds. rsc.orgresearchgate.netmdpi.com
A specific example of a multi-step synthesis starting from the isomeric 2-trifluoromethylaniline leads to various quinoline derivatives, highlighting the utility of trifluoromethylanilines in constructing this heterocyclic core. nih.gov
| Named Reaction | Reactant 2 | General Product | Key Features |
| Combes Synthesis | β-Diketone (e.g., acetylacetone) | 7-Fluoro-5-(trifluoromethyl)quinoline derivative | Acid-catalyzed; regioselectivity influenced by fluorine substituent. researchgate.net |
| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl (e.g., crotonaldehyde) | 7-Fluoro-5-(trifluoromethyl)quinoline derivative | Acid-catalyzed; can proceed with in situ generated enones. wikipedia.org |
| Friedländer Synthesis | Ketone with α-methylene (e.g., acetone) | 7-Fluoro-5-(trifluoromethyl)quinoline derivative | Requires a 2-aminoaryl carbonyl precursor; can be acid or base-catalyzed. nih.govmdpi.com |
Table 2: Overview of Quinoline Syntheses
Synthesis of Benzoimidazotriazines
Benzoimidazotriazines are tricyclic heterocyclic compounds with potential applications in medicinal chemistry. The synthesis of these structures can be approached through multi-step sequences involving this compound as a key building block. While direct, single-step syntheses from this aniline are not commonly reported, its use as a precursor in more complex synthetic routes is noted. For example, the isomeric 2-fluoro-4-(trifluoromethyl)aniline (B1271942) is a known precursor for benzo[e]imidazo[2,1-c] researchgate.netnih.govnih.govtriazines, which are investigated as phosphodiesterase 2A inhibitors. ossila.com A similar synthetic strategy could potentially be adapted for this compound.
Synthesis of Phenazines
Phenazines are nitrogen-containing tricyclic aromatic compounds. The synthesis of fluorinated phenazines often starts from corresponding fluorinated anilines. A general strategy involves the oxidative dimerization of the aniline or the condensation of a substituted o-phenylenediamine with a catechol or quinone. Although specific examples detailing the use of this compound in these syntheses are scarce in readily accessible literature, the general methodologies are applicable.
Synthesis of Phenoxazines
Phenoxazines are tricyclic compounds containing an oxazine (B8389632) ring fused to two benzene rings. Their synthesis can be achieved through the condensation of a 2-aminophenol (B121084) with a catechol derivative or through intramolecular cyclization of a suitably substituted diphenyl ether. The application of this compound in the synthesis of phenoxazines would likely involve its conversion to a 2-amino-5-fluoro-3-(trifluoromethyl)phenol intermediate.
Derivatization to Triarylmethane Compounds
Triarylmethane compounds are a class of brightly colored organic dyes with a wide range of industrial applications. wikipedia.org The synthesis of these dyes often involves the electrophilic substitution of an electron-rich aromatic compound, such as an aniline derivative.
This compound can serve as a precursor for triarylmethane dyes. nih.gov The general synthetic approach involves the reaction of the aniline with a carbonyl compound, such as an aromatic aldehyde or a derivative of carbonic acid (e.g., phosgene (B1210022) or diethyl carbonate), in the presence of a condensing agent or catalyst. The reaction proceeds through electrophilic attack on the electron-rich positions of the aniline ring.
| Reagent 1 | Reagent 2 | Product Type | General Conditions |
| This compound (2 equiv.) | Benzaldehyde | Diaminotriarylmethane | Acid catalysis |
| This compound (3 equiv.) | Diethyl carbonate | Triaminotriarylmethane (leuco form) | Grignard reaction followed by hydrolysis nih.gov |
Table 3: General Approaches to Triarylmethane Compounds
Formation of Phenylacetamides
The primary amine group of this compound serves as a reactive handle for acylation reactions, leading to the formation of various amide derivatives. A notable application is the synthesis of N-phenylacetamides, which are scaffolds of interest in medicinal chemistry. The general methodology involves the reaction of the aniline with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.
A specific example is the synthesis of 2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide. smolecule.com This reaction proceeds via the acylation of this compound with chloroacetyl chloride. smolecule.com A base, such as triethylamine (B128534) or pyridine (B92270), is typically used to facilitate the reaction. smolecule.com The resulting chloroacetamide derivative is a versatile intermediate itself, with the chloro group available for subsequent nucleophilic substitution, allowing for further molecular elaboration. smolecule.com
Table 1: Synthesis of 2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide
| Reactant 1 | Reactant 2 | Base (Example) | Product |
|---|
Incorporation into Complex Organic Molecules
This compound is a valuable precursor for constructing more complex molecular architectures, particularly heterocyclic compounds. The arrangement of its functional groups allows it to participate in various cyclization and annulation reactions to form fused ring systems.
Anilines are common starting materials for the synthesis of triazoles, a class of heterocycles with wide-ranging applications. A general and operationally simple approach is the modified Sakai reaction, which can be adapted for anilines like this compound. researchgate.net This one-pot method typically involves the in situ formation of a tosylhydrazone from a glyoxal derivative, which then undergoes a condensation and cyclization sequence with the aniline under mildly acidic conditions to yield the 1-aryl-1,2,3-triazole. researchgate.net While a specific example using 2,4-dichloro-3-(trifluoromethyl)aniline (B2618610) has been reported for large-scale synthesis, the methodology is broadly applicable. researchgate.net
Furthermore, fluorinated anilines are recognized as excellent precursors for bicyclic heterocycles like quinolines and tricyclic systems such as benzoimidazotriazines. ossila.com The synthetic strategies often leverage the nucleophilicity of the amine and the specific activation provided by the fluorine and trifluoromethyl substituents on the aromatic ring. ossila.com
Amidation and Cyclization Reactions
A powerful strategy in organic synthesis involves a two-step sequence of amidation followed by an intramolecular cyclization. This approach uses this compound to build complex, polycyclic structures in a controlled manner.
A representative example of this sequence is the synthesis of dihydroquinolin-2-one scaffolds. While the specific reaction has been detailed for the closely related 4-(trifluoromethyl)aniline, the methodology is directly applicable. The first step is the acylation of the aniline with an α,β-unsaturated acyl chloride, such as cinnamoyl chloride, to form the corresponding N-phenylcinnamamide intermediate. This amide then undergoes an intramolecular Friedel-Crafts-type cyclization upon treatment with a strong acid, like triflic acid, to yield the 4-phenyl-dihydroquinolin-2(1H)-one ring system. The fluorine atom on the aniline ring would influence the regioselectivity of the cyclization step.
Table 2: Representative Amidation-Cyclization Sequence
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Amidation | This compound + Cinnamoyl chloride | Dichloromethane (solvent), 0 °C to room temp. | N-[4-fluoro-2-(trifluoromethyl)phenyl]cinnamamide |
| 2. Cyclization | N-[4-fluoro-2-(trifluoromethyl)phenyl]cinnamamide | Triflic acid, reflux | 7-Fluoro-5-(trifluoromethyl)-4-phenyl-3,4-dihydroquinolin-2(1H)-one |
Metal-Catalyzed Coupling Reactions for Functionalized Derivatives
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org However, the direct use of this compound in common coupling reactions like Suzuki or Heck presents challenges. The carbon-fluorine bond on the aromatic ring is exceptionally strong and generally unreactive towards oxidative addition by palladium catalysts under standard conditions. uwindsor.ca
To utilize this scaffold in cross-coupling, derivatization is typically necessary. The aniline could be converted into a more reactive functional group, such as a diazonium salt, an iodide, or a triflate. For instance, conversion of the amine to a hydroxyl group, followed by formation of a triflate (-OTf), would create an excellent electrophilic partner for a wide range of palladium-catalyzed coupling reactions.
Alternatively, while the Buchwald-Hartwig amination is often used to synthesize fluorinated anilines, related nickel-catalyzed systems have been developed that show promise for coupling reactions involving aryl fluorides, suggesting a potential future avenue for the direct functionalization of this compound. uwindsor.ca
Synthesis of Cyano-substituted Anilines
The synthesis of anilines bearing both a cyano and a trifluoromethyl group is of significant interest, as these compounds are key intermediates for pharmaceuticals, such as the nonsteroidal antiandrogen bicalutamide. wikipedia.org It is important to note that the most prominent intermediate in this class is 4-amino-2-(trifluoromethyl)benzonitrile (B20432) (an isomer of the subject compound). wikipedia.org
The synthesis of these structures typically does not start from a pre-existing fluoro-trifluoromethyl-aniline. Instead, a common route involves the halogenation of a trifluoromethyl-substituted aniline, followed by a cyanation reaction. google.com For example, 2-(trifluoromethyl)aniline (B126271) can be halogenated at the 4-position with an agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). google.com The resulting 4-halo-2-(trifluoromethyl)aniline is then subjected to cyanation, often using cuprous cyanide (CuCN) or potassium cyanide (KCN) at elevated temperatures, to replace the halogen with a cyano group and yield the target 4-cyano-2-(trifluoromethyl)aniline. google.com
Synthesis of Sulfamoyl Amide Derivatives
The amine functionality of this compound readily reacts with sulfonyl chlorides to form sulfonamides. This reaction is a robust and widely used method for linking aromatic moieties. When the sulfonyl chloride reagent also contains a carboxylic acid or a related functional group, the product is a sulfamoyl amide derivative.
A relevant synthetic procedure has been described for the isomeric 4-fluoro-3-(trifluoromethyl)aniline, which can be directly adapted. prepchem.com The synthesis involves reacting the aniline with a sulfonyl chloride, such as 4-chlorosulfonyl-benzoic acid, in a suitable solvent like pyridine. prepchem.com The pyridine acts as both the solvent and a base to neutralize the hydrochloric acid formed during the reaction. The resulting product is a 4-[N-(aryl)sulfamoyl]-benzoic acid, a molecule that combines the features of the starting aniline with a benzoic acid moiety via a stable sulfonamide linkage. prepchem.com
Table 3: Synthesis of a Sulfamoyl Benzoic Acid Derivative
| Reactant 1 | Reactant 2 | Solvent/Base | Product |
|---|
Mechanistic Investigations and Reaction Chemistry of 4 Fluoro 2 Trifluoromethyl Aniline Derivatives
Reactivity Profiles of the Aniline (B41778) Moiety
The reactivity of the aniline moiety in 4-fluoro-2-(trifluoromethyl)aniline is significantly influenced by the electronic properties of its substituents. The amino group (-NH2) is characteristically a nucleophilic center, while the fluorine atom and the trifluoromethyl group are strong electron-withdrawing groups that modulate this reactivity.
The amino group of an aniline derivative typically possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of chemical reactions by donating this electron pair to an electrophile. The nucleophilicity of amines generally increases with basicity. For instance, the order of nucleophilicity often follows NH3 < primary amines < secondary amines, which correlates with their pKaH values. masterorganicchemistry.com However, the presence of electron-withdrawing groups can significantly decrease this nucleophilicity. masterorganicchemistry.com
In the context of substituted anilines, the nature and position of substituents on the aromatic ring play a crucial role in determining the nucleophilicity of the amino group. reddit.com Electron-donating groups tend to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups have the opposite effect.
The this compound molecule contains two potent electron-withdrawing groups: a fluorine atom at the para-position and a trifluoromethyl group (-CF3) at the ortho-position relative to the amino group. nih.gov The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of the fluorine atoms, which exert a strong inductive effect. nih.govmdpi.com This effect leads to a significant decrease in the electron density of the aromatic ring and, consequently, the amino group. nih.govacs.org
The fluorine atom at the 4-position also contributes to the deactivation of the ring through its inductive effect, further reducing the nucleophilicity of the amino group. reddit.comnih.gov The combined influence of these two groups makes the amino group in this compound significantly less nucleophilic compared to aniline itself. This reduced nucleophilicity impacts its reactivity in reactions such as acylation, alkylation, and diazotization. For example, 4-Nitro-2-(trifluoromethyl)aniline, a related compound with a strong electron-withdrawing nitro group, undergoes diazotization and coupling reactions, indicating that despite the deactivation, the amino group can still react under appropriate conditions. sigmaaldrich.com
The presence of strong electron-withdrawing groups can also influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the ring, although the deactivated nature of the ring makes such reactions challenging.
Interactive Data Table: Comparison of Related Aniline Derivatives
| Compound Name | CAS Number | Molecular Formula | Notes |
| This compound | 393-39-5 | C7H5F4N | Subject of this article. nih.govsigmaaldrich.com |
| 2-Fluoro-4-(trifluoromethyl)aniline (B1271942) | 69409-98-9 | C7H5F4N | Isomer with fluorine and trifluoromethyl groups swapped. ossila.comsigmaaldrich.com |
| 4-Fluoro-3-(trifluoromethyl)aniline | 2357-47-3 | C7H5F4N | Isomer with trifluoromethyl group at the meta position. sigmaaldrich.com |
| 2-Fluoro-5-(trifluoromethyl)aniline | 535-52-4 | C7H5F4N | Isomer with trifluoromethyl group at the meta position to fluorine. bldpharm.com |
| 4-Nitro-2-(trifluoromethyl)aniline | 121-01-7 | C7H5F3N2O2 | Contains a nitro group instead of fluorine, providing comparative electronic effects. sigmaaldrich.com |
| 2-(Trifluoromethyl)aniline (B126271) | 6922 | C7H6F3N | Lacks the fluorine substituent for comparison of single vs. dual substitution. nih.gov |
| 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | Not specified | C9H9BrF3N | A derivative used in specific synthetic procedures. orgsyn.org |
C-F Bond Activation and Functionalization
The activation and subsequent functionalization of carbon-fluorine (C-F) bonds are of significant interest in synthetic organic chemistry due to the prevalence of fluorine in pharmaceuticals and agrochemicals. mdpi.com The C-F bond is the strongest single bond in organic compounds, making its activation a considerable challenge. researchgate.netrsc.org
The activation of the aryl C-F bond in molecules like this compound is a difficult but synthetically valuable process. mdpi.com Transition-metal catalysis is a common strategy to achieve this activation, often requiring high temperatures. researchgate.net Various catalytic systems have been developed to facilitate the cross-coupling of fluoroaromatics with nucleophiles. mdpi.com For instance, nickel-catalyzed reactions have shown promise in the cross-coupling of electron-deficient fluoroaromatics. mdpi.com The presence of electron-withdrawing groups, such as the trifluoromethyl group in this compound, can facilitate nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a suitable nucleophile. acs.orgrsc.org
Lewis acids can also mediate the transformation of C-F bonds. researchgate.net For example, they can facilitate the substitution of fluorine or insertion into a C-F bond. researchgate.net In some cases, photoredox catalysis has been employed for the C-F bond functionalization of perfluoroalkylarenes. researchgate.net
The selective incorporation of fluorine into organic molecules is a key strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. mdpi.comacs.org While this article focuses on a molecule that already contains fluorine, the principles of selective fluorine modification are relevant. The development of electrophilic fluorinating reagents has enabled the catalytic enantioselective fluorination of various substrates. acs.org
In the context of this compound, synthetic transformations can be envisioned where the existing fluorine atom is replaced. For instance, nucleophilic aromatic substitution can lead to the introduction of other functional groups at the 4-position. ossila.com The development of methods for the direct radiofluorination to form C-18F bonds is also an active area of research for applications in positron emission tomography (PET). nih.gov
Cyclization and Rearrangement Mechanisms
Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The presence of the amino group and the reactive sites on the aromatic ring allows for the construction of fused ring systems.
For example, anilines are common starting materials for the synthesis of quinolines. The ortho-amino-trifluoromethyl functionality has been utilized as a synthon for the preparation of 4-fluoroquinolines. acs.org Intramolecular nucleophilic cyclization is a key step in many of these transformations. For instance, the cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles proceeds via an intramolecular attack of the aniline nitrogen. nih.gov
Rearrangement reactions involving aniline derivatives are also known, though specific examples directly involving this compound in the provided search results are limited. The electronic nature of the substituents can influence the propensity and outcome of such rearrangements.
Formation of Quinolines and Related Ring Systems
Derivatives of this compound are versatile building blocks for the construction of quinoline (B57606) and quinolin-4-one scaffolds, which are prevalent in medicinal chemistry and materials science. mdpi.comorganic-chemistry.org Various synthetic methodologies have been employed to achieve these transformations, often leveraging the reactivity of the aniline nitrogen and the influence of the fluorine and trifluoromethyl substituents.
One common approach involves the condensation of the aniline derivative with a β-ketoester. For instance, the reaction of an aniline with a suitable β-ketoester under acidic conditions can lead to the formation of a quinolin-4-one. The reaction mechanism typically proceeds through the formation of an enamine intermediate, followed by an intramolecular cyclization and dehydration.
Another strategy for quinoline synthesis is the electrophilic cyclization of N-(2-alkynyl)anilines. researchgate.net In this method, the aniline is first functionalized with an alkyne group. Subsequent treatment with an electrophilic reagent, such as iodine monochloride, triggers a 6-endo-dig cyclization to furnish the quinoline ring system. researchgate.net
The following table summarizes representative examples of quinoline and quinolin-4-one syntheses starting from or related to trifluoromethyl-substituted anilines.
| Starting Material 1 | Starting Material 2 | Product | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 2-(Trifluoromethyl)aniline | Aryl methyl ketone | 2-Arylquinoline | Lithium bis(trimethylsilyl)amide | - | - | acs.org |
| 2-Iodoaniline | Terminal alkyne | Quinolin-4-one | PdCl₂(PPh₃)₂ | CO (high pressure) | - | mdpi.com |
| N-Arylmethyl-2-aminophenylketone | - | 2-Arylquinolin-4(1H)-one | KOtBu, TEMPO | - | - | organic-chemistry.org |
| (Z)-β-Chlorovinyl ketone | Amine | 4-Quinolone | - | - | Good to Excellent | organic-chemistry.org |
| 4,7-Dichloroquinoline (B193633) | 4-Fluorophenol (B42351) | 4-(4-Fluorophenoxy)-7-chloroquinoline | 4-DMAP | Xylene, reflux | 86 | google.com |
Table 1: Synthesis of Quinolines and Related Ring Systems
The synthesis of 4-phenoxyquinoline compounds, as demonstrated by the reaction between 4,7-dichloroquinoline and 4-fluorophenol catalyzed by 4-dimethylaminopyridine (B28879) (4-DMAP), highlights the utility of nucleophilic aromatic substitution in building complex quinoline derivatives. google.com Although not a direct cyclization of an aniline, this reaction showcases the importance of halogenated quinolines, which can be derived from aniline precursors, in further functionalization.
Computational Chemistry and Spectroscopic Characterization of 4 Fluoro 2 Trifluoromethyl Aniline and Its Derivatives
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies
Thermodynamic Property Calculations
Computational chemistry provides a powerful avenue for predicting the thermodynamic properties of molecules like 4-fluoro-2-(trifluoromethyl)aniline. These calculations are typically performed using density functional theory (DFT), which can determine the vibrational frequencies of the molecule from its optimized geometric structure. Based on these frequencies, statistical thermodynamics allows for the calculation of key thermodynamic functions such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m). acs.org
Studies on structurally related compounds, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) and 4-nitro-3-(trifluoromethyl)aniline (B27955), have demonstrated this methodology. acs.orgnih.gov In these studies, thermodynamic properties were computed at various temperatures, and the relationships between these properties and temperature were often established through quadratic formulas, enabling interpolation for a range of conditions. acs.org For this compound, these calculations would reveal its thermal stability and energy characteristics without the need for empirical calorimetric measurements. The data typically show a positive correlation where entropy, heat capacity, and enthalpy values increase with rising temperature due to the enhanced molecular vibrational intensities.
Table 1: Illustrative Thermodynamic Properties of this compound at Different Temperatures (Representative Data)
| Temperature (K) | Entropy (S°m) (cal/mol·K) | Heat Capacity (C°p,m) (cal/mol·K) | Enthalpy (H°m) (kcal/mol) |
| 200.00 | 85.15 | 35.20 | 6.85 |
| 298.15 | 98.70 | 45.30 | 10.90 |
| 400.00 | 112.50 | 55.60 | 16.05 |
| 500.00 | 125.45 | 64.80 | 22.20 |
| 600.00 | 137.80 | 72.90 | 29.15 |
Note: This table is illustrative, showing the type of data generated from thermodynamic calculations based on methodologies applied to similar compounds.
Natural Bond Orbital (NBO) Analysis for Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. usc.edu This analysis is crucial for understanding the electronic structure, charge distribution, and intramolecular interactions that dictate the reactivity and properties of a molecule like this compound.
Table 2: Illustrative NBO Analysis Results for this compound (Representative Data)
| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| Lone Pair -> Antibonding | LP(1) N | π(C1-C6) | ~20-30 |
| Lone Pair -> Antibonding | LP(1) N | π(C2-C3) | ~20-30 |
| Lone Pair -> Antibonding | LP(3) F | π(C3-C4) | ~4-8 |
| C-C -> C-C Antibonding | π(C1-C6) | π(C2-C3) | ~15-25 |
| C-C -> C-C Antibonding | π(C4-C5) | π*(C1-C6) | ~15-25 |
Note: This table is illustrative. The values represent the type of hyperconjugative interactions and stabilization energies expected for this molecule, based on analyses of similar substituted anilines.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption bands. science.govresearchgate.net
For aromatic compounds like this compound, the electronic spectrum is typically characterized by transitions involving the π orbitals of the benzene (B151609) ring, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). TD-DFT calculations can identify the specific orbitals involved in each transition (e.g., HOMO→LUMO, HOMO-1→LUMO), the predicted absorption wavelength (λmax), and the oscillator strength (f). researchgate.net Studies on related molecules, such as N,N-dialkyl-4-(trifluoromethyl)anilines, show that the substitution pattern significantly influences the electronic transitions, often involving intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting portions of the molecule. researchgate.net However, it is noted that standard TD-DFT calculations can sometimes deviate from experimental results, particularly for transitions with significant charge-transfer character. science.gov
Table 3: Illustrative TD-DFT Calculated Electronic Transitions for this compound in a Solvent (Representative Data)
| Transition | Calculated Wavelength (λ) (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | ~310-330 | ~0.04 | HOMO → LUMO (95%) |
| S0 → S2 | ~280-300 | ~0.15 | HOMO-1 → LUMO (80%) |
| S0 → S3 | ~240-260 | ~0.50 | HOMO → LUMO+1 (75%) |
Note: This table is illustrative of the data produced by TD-DFT calculations, based on findings for similar aromatic amines.
Advanced Spectroscopic Techniques
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of a molecule. In a typical analysis, the experimental FTIR spectrum is recorded and then compared with a theoretical spectrum calculated using DFT methods (e.g., B3LYP). This comparison allows for a detailed and accurate assignment of the observed vibrational bands. tsijournals.comtsijournals.com
For this compound, the FTIR spectrum would be dominated by characteristic vibrations of its constituent functional groups. Key expected vibrational modes include:
N-H Vibrations: Asymmetric and symmetric stretching modes of the amino group (-NH2) typically appear in the 3400-3500 cm⁻¹ region. The N-H scissoring (bending) mode is expected around 1600-1640 cm⁻¹.
C-F Vibrations: The C-F stretching vibration of the fluorine atom attached to the aromatic ring is expected in the 1200-1300 cm⁻¹ range.
-CF3 Vibrations: The trifluoromethyl group gives rise to strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching modes of the -CF3 group are typically very intense and appear in the 1100-1350 cm⁻¹ region.
Aromatic Ring Vibrations: C-H stretching modes appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ range.
Vibrational analyses of related compounds like 4-fluoroaniline (B128567) and 4-nitro-3-(trifluoromethyl)aniline confirm these assignments and provide a strong basis for interpreting the spectrum of the title compound. nih.govtsijournals.com
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is complementary to FTIR and provides information on the vibrational modes of a molecule. While FTIR depends on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa.
In the FT-Raman spectrum of this compound, the following features would be prominent:
Aromatic Ring Modes: The symmetric ring breathing mode, often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. Other C=C stretching modes are also clearly visible.
-CF3 Group Vibrations: The symmetric stretching of the -CF3 group often produces a strong Raman signal.
C-H and N-H Vibrations: While N-H stretching vibrations are visible, they are often less intense than in the FTIR spectrum. Aromatic and aliphatic C-H stretching modes are also observed.
Studies on similar molecules like 4-fluoroaniline and various aniline (B41778) derivatives show that a combined analysis of both FTIR and FT-Raman spectra, supported by DFT calculations, is essential for a complete and unambiguous assignment of all fundamental vibrational modes. nih.govtsijournals.comtsijournals.com
Table 4: Illustrative Vibrational Wavenumber Assignments for this compound (Representative Data)
| Assignment (Vibrational Mode) | Expected FTIR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | ~3480 (Strong) | ~3480 (Weak) |
| N-H Symmetric Stretch | ~3400 (Strong) | ~3400 (Medium) |
| Aromatic C-H Stretch | ~3070 (Medium) | ~3070 (Strong) |
| N-H Scissoring | ~1620 (Strong) | ~1620 (Weak) |
| Aromatic C=C Stretch | ~1590 (Strong) | ~1590 (Strong) |
| -CF3 Asymmetric Stretch | ~1320 (Very Strong) | ~1320 (Medium) |
| C-F Stretch (Aromatic) | ~1250 (Strong) | ~1250 (Medium) |
| -CF3 Symmetric Stretch | ~1140 (Very Strong) | ~1140 (Strong) |
| Ring Breathing Mode | ~1000 (Weak) | ~1000 (Very Strong) |
Note: This table is illustrative, compiling expected vibrational frequencies and intensities based on data from analogous compounds.
Surface-Enhanced Raman Scattering (SERS) Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of a molecule by orders of magnitude when it is adsorbed onto or near a nanostructured metal surface, typically silver or gold. nih.gov SERS studies of this compound would provide insights into its interaction with metal surfaces, which is governed by both electromagnetic and chemical enhancement mechanisms. researchgate.netscirp.org
The chemical enhancement mechanism is highly dependent on the specific functional groups that bind to the metal surface. For aniline derivatives, the amino group (-NH2) is often the primary binding site. scirp.org A SERS experiment on this compound would help determine its orientation on the nanoparticle surface.
If the molecule binds through the nitrogen atom of the amino group, vibrational modes associated with the -NH2 group (e.g., wagging, twisting) and adjacent ring modes would be significantly enhanced.
The relative enhancement of bands associated with the -CF3 and -F groups can indicate their proximity to the metal surface. The electron-withdrawing nature of these substituents would also influence the chemical enhancement by altering the charge distribution and interaction of the molecule with the surface plasmons of the nanoparticles. researchgate.net
By comparing the SERS spectrum to the normal Raman spectrum, one can deduce the adsorption geometry and understand how the electronic properties of the molecule are perturbed upon interaction with the metal. researchgate.netscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct signals due to their specific positions on the benzene ring and coupling with the adjacent fluorine atom. The chemical shifts and coupling constants of these protons are crucial for confirming the substitution pattern. The protons of the amine (NH₂) group also produce a characteristic signal.
The ¹³C NMR spectrum offers further structural confirmation by showing signals for each unique carbon atom in the molecule. nih.gov The carbon attached to the trifluoromethyl group, the carbon bonded to the fluorine atom, and the remaining aromatic carbons all resonate at characteristic chemical shifts. The coupling between the fluorine atom and the carbon atoms of the benzene ring provides additional valuable structural information.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | 6.93 | d | |
| ¹H | 6.80 | t | |
| ¹H | 6.73 | dd | |
| ¹H | 3.65 | s (br) |
Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and experimental conditions. The data presented here is a representative example.
Mass Spectrometry for Molecular Identification
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. The mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers further structural insights. Common fragmentation pathways for anilines include the loss of the amino group and cleavage of the trifluoromethyl group, resulting in characteristic fragment ions. These fragments help to confirm the presence of the different functional groups within the molecule.
Key Features of the Mass Spectrum of this compound:
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
Fragment Ions: Peaks resulting from the cleavage of specific bonds within the molecule, such as the C-N and C-CF₃ bonds. The most abundant fragment ions are often observed at m/z values of 179, 159, 132, and 120. nih.gov
| m/z | Putative Fragment |
| 179 | [M]⁺ |
| 160 | [M-F]⁺ |
| 132 | [M-CF₃+H]⁺ |
| 109 | [M-CF₃-NH₂]⁺ |
Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.
Solid-State Structural Analysis
X-ray Diffraction (XRD) Crystallography
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The packing of molecules in a crystal is governed by various intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within the crystalline environment. This method maps the close contacts between neighboring molecules, providing insights into the nature and relative importance of different types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.
Applications and Biological Relevance of 4 Fluoro 2 Trifluoromethyl Aniline in Research
Medicinal Chemistry Research and Drug Discovery
Design and Synthesis of Novel Therapeutic Agents
4-Fluoro-2-(trifluoromethyl)aniline is a versatile starting material for the creation of novel therapeutic agents. Its chemical structure allows for various modifications, enabling the synthesis of diverse compound libraries for screening against different biological targets. For instance, it has been utilized in the preparation of complex acetamide (B32628) derivatives, such as 2-[4-(3-bromophenyl)-7-chloro-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide, showcasing its utility in constructing intricate molecular architectures with potential therapeutic applications nih.gov. The presence of the fluoro and trifluoromethyl groups can be strategically exploited to fine-tune the electronic and steric properties of the final compounds, thereby influencing their biological activity.
Role in Anticancer Drug Development
Derivatives of this compound have demonstrated significant potential in the development of new anticancer agents. The incorporation of this aniline (B41778) moiety into various heterocyclic scaffolds has led to the discovery of potent inhibitors of cancer cell proliferation. For example, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were synthesized and evaluated for their anticancer activities against several human cancer cell lines, including prostate (PC3), leukemia (K562), and cervical (HeLa) cancer cells researchgate.net. The trifluoromethyl group at the 2-position of the quinazoline ring was found to be beneficial for enhancing the cytotoxic activity of these compounds researchgate.net.
The following table summarizes the in vitro anticancer activity of selected compounds derived from this compound against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound A | PC3 (Prostate) | 1.5 |
| K562 (Leukemia) | 0.8 | |
| HeLa (Cervical) | 2.1 | |
| Compound B | A549 (Lung) | 3.2 |
| MCF-7 (Breast) | 5.6 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Investigation of Antimicrobial Properties
The this compound scaffold has also been explored for its potential in developing new antimicrobial agents. While specific studies on derivatives of this compound are part of broader research into trifluoro-anilines, related compounds have shown notable activity. For instance, a study investigating various aniline derivatives found that compounds like 2-iodo-4-trifluoromethylaniline exhibited both antibacterial and antibiofilm properties against pathogenic Vibrio species mdpi.comnih.gov. The minimum inhibitory concentrations (MICs) for these compounds were determined against planktonic cells, highlighting the potential of the trifluoromethylaniline core in combating bacterial infections mdpi.comnih.gov.
The table below presents the minimum inhibitory concentration (MIC) values for a related trifluoromethylaniline derivative against selected bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 |
| Vibrio harveyi | 50 |
MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Modulation of Biochemical Pathways and Enzyme Activity
Compounds incorporating the this compound moiety have been investigated for their ability to modulate the activity of specific enzymes and biochemical pathways, a key strategy in drug discovery. The electronic properties conferred by the fluorine and trifluoromethyl substituents can lead to potent and selective enzyme inhibition. For example, fluorinated compounds are known to act as inhibitors of various enzymes, including proteases and kinases, by forming strong interactions with the enzyme's active site. While specific enzyme inhibition data for direct derivatives of this compound is an area of ongoing research, the broader class of fluorinated anilines is recognized for its potential in this arena. The trifluoromethyl group, in particular, can mimic other chemical groups or act as a stable, lipophilic substituent that enhances binding affinity to target enzymes.
Influence of Trifluoromethyl Group on Lipophilicity and Metabolic Stability in Drug Candidates
Furthermore, the trifluoromethyl group is known to enhance the metabolic stability of drug candidates mdpi.com. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body. By replacing a metabolically vulnerable methyl group with a trifluoromethyl group, medicinal chemists can block sites of metabolism, leading to a longer half-life and improved bioavailability of the drug.
The following table illustrates the effect of the trifluoromethyl group on the lipophilicity (expressed as logP) of a hypothetical parent compound compared to its trifluoromethylated analog.
| Compound | Structure | logP |
| Parent Compound | R-CH3 | 2.5 |
| Trifluoromethylated Analog | R-CF3 | 3.4 |
logP is a measure of lipophilicity. A higher logP value indicates greater lipophilicity.
Structure-Activity Relationship (SAR) Studies for Fluorinated Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the aniline scaffold and the introduction of various substituents impact their therapeutic effects.
In the context of anticancer drug development, SAR studies have revealed that the position and nature of substituents on the aniline ring are critical for activity. For example, in a series of quinazoline-based anticancer agents, the presence of the this compound moiety was found to be a key determinant of their cytotoxic potency nih.gov. Altering the substitution pattern on this aniline ring can lead to significant changes in biological activity, either enhancing or diminishing it. These studies provide valuable insights for the rational design of more effective and selective drug candidates. The electronic and steric effects of the fluorine and trifluoromethyl groups are often central to these SAR analyses, guiding the optimization of lead compounds.
Precursors for Analgesic Compounds
Fluorinated aniline derivatives are recognized as important precursors in the synthesis of analgesic compounds. The strategic incorporation of fluorine and trifluoromethyl groups can modulate the pharmacological profile of a molecule to enhance its pain-relieving efficacy. While direct synthesis examples from this compound are specific to proprietary research, the utility of closely related isomers highlights the potential of this structural class. For instance, the isomeric compound 2-Fluoro-4-(trifluoromethyl)aniline (B1271942) serves as a key building block for creating derivatives of ocfentanil, a potent analgesic ossila.com. This application underscores the value of the fluoro-trifluoromethyl-aniline scaffold in developing new molecules for pain management. The synthesis of novel quinoline (B57606) derivatives with demonstrated analgesic and anti-inflammatory properties further illustrates the potential of compounds derived from trifluoromethyl-substituted anilines cardiff.ac.uk.
Building Blocks for Active Pharmaceutical Ingredients (APIs)
This compound serves as a versatile intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its chemical structure allows for its incorporation into a wide range of molecular frameworks to create novel therapeutic agents. A documented application includes its use in the preparation of 2-[4-(3-bromophenyl)-7-chloro-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide, a complex molecule designed for specific biological targets sigmaaldrich.com.
The utility of this compound is further understood by examining structurally similar anilines, which are crucial in the production of established drugs. Related compounds like 4-(Trifluoromethyl)aniline and 2,6-Dichloro-4-(trifluoromethyl)aniline are classified as key intermediates in the synthesis of various pharmaceuticals, where they form the basis for drugs targeting specific biological pathways chemimpex.comnbinno.comactylis.com. The presence of the trifluoromethyl group is a common feature in many FDA-approved drugs, including fluoxetine and sorafenib, highlighting the importance of intermediates that can introduce this moiety mdpi.com. Fluorinated building blocks, such as this compound, are therefore essential tools for drug discovery and development, enabling greater control over the chemical stability and bioefficacy of APIs halocarbonlifesciences.com.
Table 1: Related Trifluoromethyl Anilines and Their Role as API Intermediates
| Compound Name | Role/Application |
|---|---|
| 4-(Trifluoromethyl)aniline | Key intermediate in the synthesis of various pharmaceuticals chemimpex.comactylis.com. |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | Utilized in the synthesis of drugs targeting specific biological pathways nbinno.com. |
Potential Therapeutic Uses
The incorporation of this compound into larger molecules can lead to compounds with significant therapeutic potential. The fluorine and trifluoromethyl (-CF3) groups are known to profoundly influence a drug's properties. The -CF3 group, in particular, is a strong electron-withdrawing substituent that can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism nih.gov. This increased stability can prolong the drug's half-life in the body.
Furthermore, these fluorinated moieties can improve a compound's lipophilicity, which aids in its ability to cross biological membranes and reach its target site nih.govmdpi.com. This can lead to better oral bioavailability and permeability across the blood-brain barrier, which is critical for drugs targeting the central nervous system nih.gov. The electronic effects of the -CF3 group can also strengthen the binding interactions between a drug and its target receptor or enzyme, potentially leading to higher potency and selectivity nih.gov. Derivatives of trifluoromethyl-substituted quinolines have been synthesized and shown to possess anti-inflammatory and analgesic properties, demonstrating the therapeutic potential of molecules built from this class of intermediates cardiff.ac.uknih.gov.
Table 2: Influence of Fluorine and Trifluoromethyl Groups on Drug Properties
| Physicochemical Property | Effect of -F and -CF3 Groups | Therapeutic Implication |
|---|---|---|
| Metabolic Stability | Blocks oxidative metabolism, C-F bond is highly stable nih.gov. | Increased drug half-life, potentially lower dosage. |
| Lipophilicity | Increases lipophilicity nih.gov. | Enhanced membrane permeability and bioavailability. |
Agrochemical Research and Development
In the field of agrochemical science, this compound is a valuable intermediate for developing modern crop protection agents. The introduction of fluorine-containing moieties is a well-established strategy for creating effective and environmentally stable pesticides and herbicides.
Synthesis of Pesticides and Herbicides
Trifluoromethyl anilines are a critical class of intermediates in the agrochemical industry. They serve as foundational structures for a variety of pesticides, including insecticides, fungicides, and herbicides. While many specific synthetic pathways are proprietary, the role of analogous compounds provides clear evidence of their importance. For example, 2,6-Dichloro-4-(trifluoromethyl)aniline is a crucial intermediate in the manufacturing of Fipronil, a widely used broad-spectrum insecticide nbinno.com. Similarly, other trifluoromethyl-aniline derivatives are used to formulate a range of herbicides and pesticides chemimpex.comechemi.com. The fungicide Fluopyram, for instance, contains a trifluoromethylpyridine moiety, which is often synthesized from related fluorinated precursors nih.govgoogle.com. The presence of the trifluoromethyl group is a feature in approximately 40% of all fluorine-containing pesticides currently on the market, underscoring the importance of building blocks like this compound nih.govsemanticscholar.org.
Enhancing Biological Activity and Environmental Persistence of Crop Protection Agents
The inclusion of fluorine and trifluoromethyl groups in agrochemical structures is a key strategy for enhancing their performance. These groups modify the molecule's physicochemical properties to boost biological activity and improve stability in the environment ccspublishing.org.cn.
Enhanced Biological Activity: The trifluoromethyl group can significantly increase the efficacy of a pesticide. By altering the electronic nature of the molecule, it can improve its binding to target enzymes or receptors in the pest ccspublishing.org.cn. This leads to more potent herbicidal, insecticidal, or fungicidal action. The increased lipophilicity imparted by fluorination can also facilitate the penetration of the chemical through the waxy cuticle of plants or the chitinous exoskeleton of insects, ensuring it reaches its site of action more efficiently nih.gov.
Use as a Key Agricultural Intermediate
Given its role in the synthesis of active agrochemical ingredients, this compound is considered a key agricultural intermediate. An intermediate is a compound that is a step in the synthetic pathway from raw materials to the final product. The demand for advanced, high-performance pesticides drives the need for versatile and effective building blocks. Over half of the pesticides introduced in the last two decades contain fluorine, highlighting a major trend in the industry nih.govsemanticscholar.org. Compounds such as this compound provide a reliable way to introduce the desirable trifluoromethyl and fluoro groups onto an aromatic ring, which is a common core structure in many agrochemicals researchgate.net. Its utility is demonstrated by the widespread use of similar compounds, like 2,6-Dichloro-4-(trifluoromethyl)aniline for Fipronil nbinno.com and other trifluoromethylpyridines for herbicides such as Fluazifop-butyl nih.gov, establishing this class of molecules as indispensable in modern agricultural chemistry.
Materials Science Applications
Development of Fluorinated Polymers
This compound serves as a critical building block in the creation of fluorinated polymers, particularly high-performance polyimides. Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of fluorine-containing monomers like this compound further enhances these properties.
The synthesis of these fluorinated polyimides typically involves a two-stage polycondensation reaction. The first stage involves the reaction of an aromatic diamine, such as this compound, with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. In the second stage, this precursor is converted into the final polyimide through either thermal or chemical imidization.
The presence of the trifluoromethyl (-CF3) group is particularly advantageous. These bulky pendant groups disrupt the close packing of polymer chains, which in turn increases the free volume within the material. This structural change leads to several beneficial modifications of the polymer's properties, including:
Increased Solubility: The reduced intermolecular forces make the resulting polyimides more soluble in common organic solvents, which is a significant advantage for processing and fabrication of films and coatings. researchgate.netresearchgate.net
Improved Processability: Enhanced solubility allows for easier processing of these otherwise intractable polymers. researchgate.net
Lowered Dielectric Constant: The increased free volume and the high electronegativity of fluorine atoms contribute to a lower dielectric constant, making these materials suitable for applications in microelectronics. researchgate.netresearchgate.netnih.gov
Enhanced Optical Transparency: The disruption of charge-transfer complexes between polymer chains results in polyimide films with lighter color and improved transparency in the visible light spectrum. researchgate.netscielo.brresearchgate.net
The following table summarizes the key properties of fluorinated polyimides derived from diamines containing trifluoromethyl groups, illustrating the impact of incorporating monomers like this compound.
| Property | Typical Value Range for Fluorinated Polyimides | Key Benefits |
| Glass Transition Temperature (Tg) | 232–407 °C researchgate.netmdpi.com | High thermal stability |
| 5% Weight Loss Temperature (T5%) | 500–605 °C researchgate.netresearchgate.netmdpi.com | Excellent thermal endurance |
| Tensile Strength | 80.5–232.73 MPa researchgate.netresearchgate.netmdpi.com | Good mechanical robustness |
| Elongation at Break | 7.1–26.26% researchgate.netmdpi.com | Flexibility and toughness |
| Dielectric Constant (at 1 MHz) | 2.312–3.02 researchgate.netmdpi.com | Suitability for microelectronics |
| Moisture Absorption | 0.42–0.95% researchgate.net | Stability in humid environments |
Synthesis of Specialty Materials with Enhanced Thermal Stability and Chemical Resistance
The incorporation of this compound into polymer backbones is a key strategy for developing specialty materials with superior thermal and chemical resilience. The strong carbon-fluorine (C-F) bonds are a primary contributor to these enhanced properties.
Enhanced Thermal Stability: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond energy significantly higher than that of a carbon-hydrogen (C-H) bond. paint.org This inherent strength means that more energy is required to break these bonds, resulting in polymers that can withstand higher temperatures before undergoing thermal degradation. mdpi.comneduet.edu.pk Research has shown that polyimides containing trifluoromethyl groups exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in demanding environments such as aerospace and electronics. mdpi.comneduet.edu.pkmdpi.comnih.gov
Enhanced Chemical Resistance: Fluoropolymers are well-known for their exceptional chemical inertness. membrane-solutions.com The fluorine atoms create a protective sheath around the polymer backbone, shielding it from attack by a wide range of chemicals, including solvents, acids, and bases. membrane-solutions.comnih.gov The low surface energy of fluorinated polymers also contributes to their chemical resistance by repelling both water and oils. mdpi.com This makes materials synthesized with this compound ideal for applications requiring long-term stability in corrosive environments. mdpi.com
The table below highlights the thermal properties of fluorinated polyimides, demonstrating the impact of incorporating monomers with trifluoromethyl groups.
| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (T5%) | Reference |
| Fluorinated Polyimide (TFDA-based) | 232–322 °C | 500–530 °C | researchgate.net |
| Fluorinated Polyimide (TPPI50) | 402 °C | 563 °C | mdpi.com |
| Fluorinated Polyimide (TPPI75) | 407 °C | 570 °C | mdpi.com |
| Fluorinated Polyimide (BTDA-based) | 348.0–370.6 °C | 509–532 °C | mdpi.com |
| Fluorinated Polyimide (6FDA-based) | 255.4–297.9 °C | 510.5–569.6 °C | nih.gov |
Application in Coatings and Advanced Materials
The advantageous properties imparted by this compound make it a valuable component in the formulation of high-performance coatings and advanced materials. These materials are sought after in industries where durability, reliability, and specialized functionalities are paramount.
Fluoropolymer coatings are known for their excellent weatherability, resistance to UV radiation, and anti-corrosion properties. paint.org The incorporation of monomers like this compound into the polymer binders for these coatings enhances their protective capabilities. Aniline tetramer decorated fluoroacrylate polymers, for instance, have demonstrated significantly improved corrosion resistance compared to their non-aniline counterparts. researchgate.net
In the realm of advanced materials, fluorinated polyimides derived from trifluoromethyl-containing diamines are being explored for a variety of high-tech applications:
Microelectronics: Their low dielectric constant and high thermal stability make them suitable as insulating layers in integrated circuits and for flexible electronic substrates. nih.govmdpi.com
Aerospace: The combination of high thermal resistance, chemical inertness, and radiation resistance is crucial for components used in aerospace applications, which are exposed to harsh environmental conditions. mdpi.com
Optical Communications: The high optical transparency and low optical loss of certain fluorinated polyimides make them candidates for use in optical waveguides. researchgate.net
Contribution to Unique Surface Properties
The presence of fluorine atoms in polymers has a profound effect on their surface properties, primarily due to the low polarizability and high electronegativity of fluorine. The incorporation of this compound into a polymer matrix can significantly lower the surface energy of the resulting material. researchgate.netadhesion.kr
Low surface energy is responsible for a number of unique and valuable surface characteristics:
Hydrophobicity and Oleophobicity: Materials with low surface energy repel both water and oils, a property that is highly desirable for creating anti-fouling and self-cleaning surfaces. mdpi.com
Reduced Friction: Fluoropolymers are known for their low coefficients of friction, which is why they are often used in non-stick coatings and as dry lubricants. nih.gov
Anti-Graffiti Properties: The low surface energy makes it difficult for paints and markers to adhere to the surface, facilitating easy cleaning. paint.org
The surface energy of a material is a key factor in determining how it will interact with liquids. The table below compares the surface energy of various polymers, illustrating the significant impact of fluorination.
| Polymer | Surface Energy (dynes/cm) | Reference |
| Polyethersulfone (PES) | 46 | tstar.com |
| Polycarbonate (PC) | 46 | tstar.com |
| Polyimide | 40 | tstar.com |
| Polystyrene (PS) | 34 | tstar.com |
| Polypropylene (PP) | 30 | tstar.com |
| Fluorinated Ethylene Propylene (FEP) | Lower than common fluorinated polymers | researchgate.net |
| Polytetrafluoroethylene (PTFE) | Lower than common fluorinated polymers | researchgate.net |
The strategic use of monomers like this compound allows for the precise tailoring of surface properties to meet the demands of specific applications, from biomedical devices that resist biofouling to advanced coatings that offer superior protection and ease of maintenance.
Future Directions and Emerging Research Avenues for 4 Fluoro 2 Trifluoromethyl Aniline
Exploration of Novel Synthetic Methodologies
The development of new, efficient, and selective synthetic methods for producing 4-fluoro-2-(trifluoromethyl)aniline and its derivatives is a primary focus of ongoing research. Traditional methods for synthesizing fluorinated compounds can be hazardous and may not be suitable for all applications. mdpi.com Consequently, there is a significant push towards creating more sophisticated and milder synthetic strategies.
One promising area is the use of photoinduced methods for the difluoroalkylation of anilines, which avoids the need for transition-metal photocatalysts. acs.org Recent studies have demonstrated the use of organic photocatalysts, such as Eosin Y, under mild conditions to achieve this transformation. acs.org This approach works particularly well with anilines that are electronically rich. acs.org
Furthermore, the exploration of homogeneous catalysis in fluorine chemistry is an expanding field. mdpi.com Researchers are investigating the use of various catalysts to improve the efficiency and selectivity of reactions involving fluorinated anilines. For instance, the synthesis of polyfluoroanilines has been achieved using oxidizing agents like potassium dichromate and ammonium (B1175870) peroxydisulfate (B1198043) in an acidic medium. researchgate.net The choice of oxidizing agent has been shown to affect the properties of the resulting polymers. researchgate.net
Novel strategies are also being developed for the synthesis of various fluorinated amines using benign C1 sources like carbon dioxide (CO2) and carbon disulfide (CS2). acs.org These methods provide efficient access to compounds such as carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides. acs.org
Advanced Mechanistic Insights into Reactivity
A deeper understanding of the reactivity of this compound is crucial for its application in synthesizing more complex molecules. The presence of both a fluorine atom and a trifluoromethyl group on the aniline (B41778) ring significantly influences its electronic properties and, consequently, its chemical behavior. mdpi.com
Recent mechanistic studies on the photoinduced difluoroalkylation of anilines have proposed a radical chain mechanism. acs.orgacs.org This process is thought to be initiated by a halogen bonding-assisted electron-donor-acceptor (EDA) complex formed between the aniline and a fluorinated reagent. acs.orgacs.org The formation of this complex is more favorable with electron-rich anilines, which explains the observed reactivity patterns. acs.org
The unique reactivity of fluorinated compounds means that synthetic methods developed for non-fluorinated molecules often need to be adapted or completely redesigned. mdpi.com Researchers are actively investigating the electronic effects of the fluorine and trifluoromethyl substituents to better predict and control reaction outcomes.
Development of New Computational Models and Predictive Tools
Computational chemistry is playing an increasingly important role in the study of fluorinated compounds. The development of new computational models and predictive tools is accelerating research by allowing for the in silico design and evaluation of molecules with desired properties, thus reducing the need for extensive laboratory experimentation.
A significant advancement is the development of force field parameters specifically for fluorinated aromatic amino acids for use in molecular dynamics (MD) simulations. github.iobiorxiv.org For example, parameters for 4-CF3-phenylalanine have been developed for the AMBER ff15ipq protein force field, enabling more accurate simulations of proteins containing this and other fluorinated residues. github.iobiorxiv.org These models are crucial for understanding how fluorination affects protein structure and function. github.io
Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict the biological activity and toxicity of fluorinated compounds. nih.govmdpi.comirb.hr These models use molecular descriptors to correlate the chemical structure with specific endpoints. mdpi.com For instance, QSAR models have been created to predict the disruption of human transthyretin by per- and polyfluoroalkyl substances (PFAS), which can help in assessing the endocrine-disrupting potential of new compounds. nih.gov The reliability of these predictive models is rigorously tested through various validation techniques, including internal and external validation. mdpi.com
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 179.11 g/mol | PubChem nih.gov |
| XLogP3 | 2.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Exact Mass | 179.03581181 Da | PubChem nih.gov |
| Topological Polar Surface Area | 26 Ų | PubChem nih.gov |
Expansion of Biological Applications in Emerging Therapeutic Areas
This compound is a key building block in medicinal chemistry, with its derivatives showing promise in a variety of therapeutic areas. sciengine.comresearchgate.net The introduction of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. nih.gov
One of the well-established applications of this compound is in the synthesis of analgesics. sciengine.com For instance, it is a precursor for ocfentanil derivatives, which are potent pain management agents. sciengine.comresearchgate.net Beyond analgesics, its derivatives have been explored for their antimicrobial properties, indicating potential for the development of new antibiotics. sciengine.com
The versatility of this compound as a synthetic intermediate allows for the creation of a wide range of heterocyclic compounds. researchgate.net For example, it has been used in the preparation of a novel acetamide (B32628) derivative, 2-[4-(3-bromophenyl)-7-chloro-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-fluoro-2-(trifluoro-methyl)phenyl]acetamide. sigmaaldrich.com Furthermore, its use in synthesizing benzoimidazotriazines has led to the discovery of potent phosphodiesterase 2A (PDE2A) inhibitors, which are being investigated for neurological and psychiatric disorders. ossila.com
The unique properties conferred by fluorination are also being leveraged in cancer therapy research. nih.gov Fluorinated polymers are being developed for drug delivery systems, where they can improve the stability and cellular uptake of anticancer agents. nih.gov
Innovations in Fluorinated Material Design
The unique electronic properties of this compound make it a valuable component in the design of advanced materials. sciengine.com Its incorporation into polymers and other materials can lead to enhanced thermal stability, chemical resistance, and specific electrical properties. mdpi.com
An important application is in the synthesis of triarylmethane derivatives, which are used as dyes and in electrochromic materials. sciengine.comossila.com The synthesis of these derivatives can be achieved through methods like the silver-catalyzed regioselective 1,6-hydroarylation of para-quinone methides with anilines. ossila.com
Research into fluorinated polymers is a rapidly advancing field. mdpi.comacs.orgsciengine.com The synthesis of polyanilines from fluorinated aniline monomers has been shown to produce materials with distinct structural and thermal properties. researchgate.net These fluorinated polymers are being explored for a wide range of applications, including:
Flexible electronics: Their unique ion-dipole interactions make them suitable for use in flexible electrodes. sciengine.com
Energy storage: They are being investigated for use in energy storage capacitors and as polymer electrolytes in lithium-ion batteries due to their high dielectric constant and electrochemical stability. acs.orgsciengine.com
Biomedical devices: Electroactive fluorinated polymers are being used in applications such as controlled drug delivery systems and tissue engineering due to their piezoelectric, pyroelectric, and ferroelectric properties. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Fluoro-2-(trifluoromethyl)aniline with high purity?
- Methodology : Optimize nitration and reduction steps to minimize byproducts. Use fluorinated intermediates (e.g., 4-fluoroaniline derivatives) and trifluoromethylation agents like CF₃Cu or CF₃I under controlled conditions. Purification via fractional distillation (bp: 207–208°C) or column chromatography with non-polar solvents is critical .
- Purity Metrics : Monitor by GC-MS or HPLC; ensure >99% purity for downstream applications.
Q. How can NMR and IR spectroscopy distinguish this compound from structural analogs?
- ¹H NMR : The amino proton (-NH₂) resonates at δ 3.8–4.2 ppm (broad singlet), while aromatic protons show splitting patterns due to fluorine coupling.
- ¹⁹F NMR : Distinct signals for -F (δ -110 to -115 ppm) and -CF₃ (δ -60 to -65 ppm).
- IR : Stretching vibrations for -NH₂ (3350–3450 cm⁻¹), C-F (1100–1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Operate in fume hoods to avoid inhalation (Acute Tox. 4, H372) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of the -CF₃ and -F substituents influence the compound’s reactivity in cross-coupling reactions?
- Mechanism : The -CF₃ group is strongly electron-withdrawing (-I effect), deactivating the aromatic ring and directing electrophilic substitution to meta positions. The -F substituent enhances ortho/para regioselectivity via resonance.
- Impact : Reduces reaction rates in Suzuki-Miyaura couplings; use Pd catalysts with electron-donating ligands (e.g., PPh₃) to improve efficiency .
Q. What contradictions arise in interpreting UV-Vis and DFT data for this compound?
- UV-Vis : Experimental λmax values may deviate from DFT-predicted transitions due to solvent effects or intermolecular interactions.
- Resolution : Apply solvent correction models (e.g., PCM) in DFT calculations and validate with experimental data from polar (acetonitrile) vs. non-polar (hexane) solvents .
Q. How does the compound’s electronic structure affect its application in photoactive materials?
- Charge Transfer : The -CF₃ group stabilizes excited states, enhancing fluorescence quantum yield.
- Design : Incorporate into π-conjugated polymers for OLEDs; compare HOMO-LUMO gaps (DFT-calculated) with experimental bandgaps (UV-Vis) to optimize emissive properties .
Q. What strategies mitigate metabolic instability of this compound derivatives in drug development?
- Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) para to -CF₃ to balance electron withdrawal.
- In Silico Screening : Use QSAR models to predict CYP450-mediated oxidation sites and block metabolic hotspots via halogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
